molecular formula C17H16ClN5O B7450695 N-[1-(3-chlorophenyl)pyrrolidin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

N-[1-(3-chlorophenyl)pyrrolidin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No. B7450695
M. Wt: 341.8 g/mol
InChI Key: RVBHNRAKASJYTB-UHFFFAOYSA-N
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Description

N-[1-(3-chlorophenyl)pyrrolidin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide, also known as CPPCP, is a chemical compound that has gained significant attention in the scientific community due to its potential for various applications. CPPCP is a pyrazolo[1,5-a]pyrimidine derivative that has been synthesized using different methods.

Mechanism of Action

N-[1-(3-chlorophenyl)pyrrolidin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide acts as an inhibitor of the cAMP-specific phosphodiesterase 4 (PDE4) enzyme. PDE4 is involved in the breakdown of cyclic adenosine monophosphate (cAMP), a second messenger molecule that plays a crucial role in various physiological processes. By inhibiting PDE4, N-[1-(3-chlorophenyl)pyrrolidin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide increases the levels of cAMP, which can lead to various physiological effects.
Biochemical and Physiological Effects:
N-[1-(3-chlorophenyl)pyrrolidin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide has been reported to have various biochemical and physiological effects. In neuroscience, N-[1-(3-chlorophenyl)pyrrolidin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide has been shown to increase the release of dopamine in the nucleus accumbens, leading to a reward response. N-[1-(3-chlorophenyl)pyrrolidin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide has also been reported to have anxiolytic effects, reducing anxiety-like behavior in animal models. In cancer research, N-[1-(3-chlorophenyl)pyrrolidin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In inflammation, N-[1-(3-chlorophenyl)pyrrolidin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide has been reported to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-[1-(3-chlorophenyl)pyrrolidin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide has several advantages for lab experiments, including its high purity and stability. N-[1-(3-chlorophenyl)pyrrolidin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide can be easily synthesized using different methods, and its purity can be confirmed using various analytical techniques. However, N-[1-(3-chlorophenyl)pyrrolidin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide has some limitations, including its potential toxicity and limited solubility in water. Researchers need to be cautious when handling N-[1-(3-chlorophenyl)pyrrolidin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide and use appropriate safety measures.

Future Directions

N-[1-(3-chlorophenyl)pyrrolidin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide has significant potential for various applications, and future research can explore its potential in different fields. In neuroscience, N-[1-(3-chlorophenyl)pyrrolidin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide can be studied further for its potential in addiction and other reward-related disorders. In cancer research, N-[1-(3-chlorophenyl)pyrrolidin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide can be studied for its potential use in combination therapy with other anti-cancer drugs. In inflammation, N-[1-(3-chlorophenyl)pyrrolidin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide can be studied further for its potential use in treating various inflammatory diseases. Moreover, new methods of synthesis can be explored to improve the yield and purity of N-[1-(3-chlorophenyl)pyrrolidin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide.

Synthesis Methods

N-[1-(3-chlorophenyl)pyrrolidin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide has been synthesized using different methods, including the reaction of 3-chlorophenyl hydrazine with 3-chloropropionyl chloride, followed by reaction with pyrrolidine and pyrazole-3-carboxamide. Another method involves the reaction of 3-chlorophenylhydrazine with 3-chloropropionyl chloride, followed by reaction with pyrrolidine and pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. These methods have been reported to produce N-[1-(3-chlorophenyl)pyrrolidin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide with good yields and purity.

Scientific Research Applications

N-[1-(3-chlorophenyl)pyrrolidin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide has been studied for its potential applications in various fields of research, including neuroscience, cancer, and inflammation. In neuroscience, N-[1-(3-chlorophenyl)pyrrolidin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide has been reported to have a significant effect on the dopamine system, which is involved in reward, motivation, and addiction. N-[1-(3-chlorophenyl)pyrrolidin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide has been shown to increase the release of dopamine in the nucleus accumbens, a key brain region involved in reward processing. N-[1-(3-chlorophenyl)pyrrolidin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide has also been studied for its potential use in cancer therapy. Studies have reported that N-[1-(3-chlorophenyl)pyrrolidin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide can induce apoptosis in cancer cells and inhibit tumor growth. Inflammation is another area where N-[1-(3-chlorophenyl)pyrrolidin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide has been studied. N-[1-(3-chlorophenyl)pyrrolidin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide has been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-[1-(3-chlorophenyl)pyrrolidin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O/c18-12-3-1-4-14(9-12)22-8-5-13(11-22)21-17(24)15-10-20-23-7-2-6-19-16(15)23/h1-4,6-7,9-10,13H,5,8,11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBHNRAKASJYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=C3N=CC=CN3N=C2)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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